3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide
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Overview
Description
3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide: is an organic compound with the molecular formula C14H12F2N2O2 and a molecular weight of 278.25 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a benzamide structure. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 3-amino benzoic acid with 2-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The amino group in the compound can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The difluoromethoxy group enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
- 2-Amino-N-(4-(difluoromethoxy)phenyl)benzamide
- 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide
- 3-Amino-N-(3-(difluoromethoxy)phenyl)benzamide
Uniqueness: 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is unique due to the specific positioning of the difluoromethoxy group, which significantly influences its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H12F2N2O2 |
---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
3-amino-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H12F2N2O2/c15-14(16)20-12-7-2-1-6-11(12)18-13(19)9-4-3-5-10(17)8-9/h1-8,14H,17H2,(H,18,19) |
InChI Key |
YXUSJUGSHMLJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)OC(F)F |
Origin of Product |
United States |
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